Pendulone

Description

This compound has been reported in Astragalus mongholicus, Wisteria villosa, and other organisms with data available.

antiparasitic and antimicrobial isoflavanquinone from Abrus schimperi; structure in first source

Structure

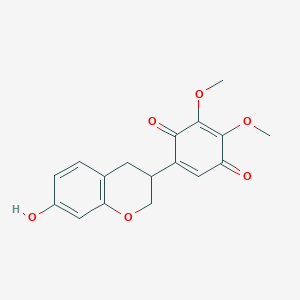

2D Structure

3D Structure

Properties

IUPAC Name |

5-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-16-13(19)7-12(15(20)17(16)22-2)10-5-9-3-4-11(18)6-14(9)23-8-10/h3-4,6-7,10,18H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZOHJDZQPQBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C(=CC1=O)C2CC3=C(C=C(C=C3)O)OC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Common Isoflavones

Disclaimer: The term "Pendulone isoflavan" does not correspond to any known chemical compound in scientific literature. It is presumed to be a typographical error. This guide will focus on the natural sources of common, well-researched isoflavones.

This technical guide provides a comprehensive overview of the natural sources of prevalent isoflavones, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation into these biologically active compounds.

Introduction to Isoflavones

Isoflavones are a class of phytoestrogens, which are plant-derived compounds with a chemical structure similar to human estrogen.[1][2] This structural similarity allows them to bind to estrogen receptors in the body, potentially exerting weak estrogenic or anti-estrogenic effects. The most extensively studied isoflavones include genistein, daidzein, and glycitein, which are predominantly found in soybeans and other legumes.[1][2][3][4][5] Other notable isoflavones include biochanin A and formononetin, which are abundant in red clover.[4][6]

Primary Natural Sources of Common Isoflavones

The concentration of isoflavones can vary significantly depending on the plant species, variety, growing conditions, and processing methods. The following table summarizes the quantitative data on isoflavone content in various natural sources.

| Isoflavone | Natural Source | Plant Part | Concentration (mg/100g dry weight) | References |

| Genistein | Soybean (Glycine max) | Seed | 50 - 150 | [2][4] |

| Red Clover (Trifolium pratense) | Blossoms, Leaves | 100 - 400 | [4][6] | |

| Chickpea (Cicer arietinum) | Seed | 1 - 5 | [3] | |

| Daidzein | Soybean (Glycine max) | Seed | 40 - 120 | [2][4] |

| Red Clover (Trifolium pratense) | Blossoms, Leaves | 50 - 200 | [4][6] | |

| Alfalfa (Medicago sativa) | Sprouts | 2 - 10 | [3][4] | |

| Glycitein | Soybean (Glycine max) | Seed | 5 - 20 | [2][5] |

| Biochanin A | Red Clover (Trifolium pratense) | Blossoms, Leaves | 200 - 1000 | [4][6] |

| Chickpea (Cicer arietinum) | Seed | 0.5 - 2 | [3] | |

| Formononetin | Red Clover (Trifolium pratense) | Blossoms, Leaves | 100 - 500 | [4][6] |

| Alfalfa (Medicago sativa) | Sprouts | 5 - 15 | [3][4] |

Experimental Protocols: Isolation and Quantification of Isoflavones

The following provides a generalized methodology for the extraction and analysis of isoflavones from plant material. Specific parameters may need to be optimized depending on the source and the target isoflavone.

3.1. Sample Preparation

-

Harvesting and Drying: Collect the desired plant material (e.g., seeds, leaves). Dry the material to a constant weight, typically at 40-60°C in a ventilated oven, to prevent enzymatic degradation.

-

Grinding: Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for extraction.

3.2. Extraction

-

Solvent Selection: A mixture of ethanol or methanol and water (e.g., 80% methanol) is commonly used for isoflavone extraction.

-

Extraction Procedure:

-

Mix the powdered plant material with the extraction solvent in a flask.

-

Perform extraction using methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction.

-

For ultrasonication, place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Repeat the extraction process on the residue to ensure maximum recovery.

-

Combine the filtrates.

-

3.3. Purification

-

Solvent Partitioning: Concentrate the extract under reduced pressure. The crude extract can be further purified by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity. Isoflavones are typically found in the ethyl acetate fraction.

-

Chromatography:

-

Column Chromatography: Pack a column with silica gel or Sephadex LH-20. Apply the concentrated ethyl acetate fraction to the column and elute with a gradient of solvents (e.g., chloroform-methanol) to separate different classes of compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of individual isoflavones, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).

-

3.4. Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is commonly used.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid) is used for elution.

-

Detection: Monitor the absorbance at the maximum wavelength for each isoflavone (e.g., around 260 nm).

-

Quantification: Create a calibration curve using pure standards of the isoflavones of interest. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective quantification, couple the HPLC system to a mass spectrometer.

Visualizations

4.1. General Biosynthetic Pathway of Isoflavones

The following diagram illustrates the simplified biosynthetic pathway leading to the formation of common isoflavones in plants.

Caption: Simplified biosynthetic pathway of major isoflavones.

4.2. Experimental Workflow for Isoflavone Analysis

The diagram below outlines the general workflow for the isolation and analysis of isoflavones from plant sources.

Caption: General experimental workflow for isoflavone analysis.

References

- 1. Nutrition & Health Info Sheets for Health Professionals - Soy | UC Davis Nutrition Department [nutrition.ucdavis.edu]

- 2. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Isoflavone - Wikipedia [en.wikipedia.org]

- 4. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soy Isoflavones | Learn More | SNI Institute [sniglobal.org]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide to Pendulone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pendulone, a naturally occurring isoflavanquinone, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, with a focus on its antiplasmodial, antileishmanial, antibacterial, and anticancer properties. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes known cellular effects to serve as a foundational resource for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is an isoflavanquinone with the chemical formula C₁₇H₁₆O₆ and a molecular weight of 316.31 g/mol .[1] First isolated from Wistaria brachybotrys, it has since been identified in other plant species, including Abrus schimperi and Apoplanesia paniculata.[1][2][3] The absolute stereochemistry of the chiral center at C-3 has been revised and established as (3S).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 69359-09-7 | [1] |

| Molecular Formula | C₁₇H₁₆O₆ | [1] |

| Molecular Weight | 316.31 g/mol | [1] |

| Class | Isoflavanquinone | [2][3] |

| Stereochemistry | (3S) | [2] |

The definitive crystal structure and absolute configuration of this compound have been determined, providing a precise three-dimensional model of the molecule. This structural information is critical for understanding its interaction with biological targets and for guiding structure-activity relationship (SAR) studies in drug development.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, with notable potency against various pathogens and cancer cell lines. The following tables summarize the key quantitative data from published studies.

Table 2: Antiparasitic and Antimicrobial Activity of this compound

| Activity | Organism/Strain | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Antileishmanial | Leishmania donovani (promastigotes) | 0.43 | 1.36 | [2] |

| Antiplasmodial | Plasmodium falciparum (Dd2 strain) | - | 7.0 ± 0.8 | [3] |

| Antiplasmodial | Plasmodium falciparum (D6 strain) | See original publication | See original publication | [2] |

| Antiplasmodial | Plasmodium falciparum (W2 strain) | See original publication | See original publication | [2] |

| Antibacterial | Staphylococcus aureus | 1.44 | 4.55 | [2] |

| Antibacterial | Methicillin-resistant S. aureus (MRSA) | 1.44 | 4.55 | [2] |

Table 3: Anticancer and Anti-tumor Promoting Activity of this compound

| Activity | Cell Line/Model | Effect | Reference |

| Anti-tumor Promotion | Raji cells (Epstein-Barr virus activation) | Inhibitory | [1] |

| Anti-tumor Promotion | Two-stage mouse skin carcinogenesis | Potent inhibition | [1] |

| Cell Cycle Inhibition | Raji cells (TPA-induced) | Strong inhibition | [1] |

Experimental Methodologies

This section details the experimental protocols employed in key studies to evaluate the biological activities of this compound.

Anti-tumor Promoting Activity Assay (Konoshima et al.)

-

Primary Screening (Inhibition of Epstein-Barr Virus Activation):

-

Raji cells (a human B-lymphoblastoid cell line) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

The cells were treated with 12-O-tetradecanoylphorbol-13-acetate (TPA) as a tumor promoter to induce Epstein-Barr virus (EBV) early antigen (EA).

-

Various concentrations of this compound were added to the cell cultures simultaneously with TPA.

-

After a specified incubation period, the percentage of EA-positive cells was determined by immunofluorescence staining.

-

The inhibitory activity of this compound was calculated by comparing the percentage of EA-positive cells in the treated groups to the control group.

-

-

In Vivo Two-Stage Carcinogenesis Test:

-

The backs of female ICR mice were shaved.

-

Tumor initiation was induced by a single topical application of 7,12-dimethylbenz[a]anthracene (DMBA).

-

Two weeks after initiation, tumor promotion was started by repeated topical application of TPA twice a week.

-

This compound was applied topically to the skin shortly before each TPA application.

-

The number and incidence of skin papillomas were recorded over a period of several weeks to assess the anti-tumor-promoting effect of this compound.

-

Antiparasitic and Antimicrobial Assays (Rahman et al.)

-

Antileishmanial Assay (Leishmania donovani promastigotes):

-

L. donovani promastigotes were cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum.

-

The parasites were incubated with various concentrations of this compound.

-

After a 72-hour incubation period, parasite viability was assessed using a resazurin-based assay or by microscopic counting.

-

The IC₅₀ value was determined as the concentration of this compound that inhibited parasite growth by 50% compared to the control.

-

-

Antiplasmodial Assay (Plasmodium falciparum):

-

Chloroquine-sensitive (D6) and resistant (W2) strains of P. falciparum were cultured in human erythrocytes in RPMI 1640 medium.

-

Synchronized ring-stage parasites were incubated with serial dilutions of this compound.

-

Parasite growth was measured after a 72-hour incubation period using a fluorescence-based assay that quantifies parasite DNA.

-

IC₅₀ values were calculated from the dose-response curves.

-

-

Antibacterial Assay (Staphylococcus aureus and MRSA):

-

Bacterial strains were grown in Mueller-Hinton broth.

-

The minimum inhibitory concentration (MIC) was determined using a microbroth dilution method in 96-well plates.

-

Bacteria were exposed to a range of concentrations of this compound.

-

The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a 24-hour incubation period.

-

Antiplasmodial Assay (Su et al.)

-

Assay against Plasmodium falciparum (Dd2 strain):

-

The chloroquine-resistant Dd2 strain of P. falciparum was maintained in continuous culture in human O+ erythrocytes.

-

A suspension of parasitized red blood cells (primarily ring-stage) was exposed to serial dilutions of this compound in a 96-well plate.

-

Parasite proliferation was quantified after a 72-hour incubation period using a SYBR Green I-based fluorescence assay.

-

The IC₅₀ value was calculated by fitting the dose-response data to a sigmoidal curve.

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of this compound are not yet fully elucidated. However, initial studies provide some insights into its mode of action, particularly in the context of its anti-tumor promoting effects.

Inhibition of Cell Cycle Progression

Research has shown that this compound strongly inhibits the cell cycle of Raji cells induced by the tumor promoter TPA.[1] This suggests that this compound may interfere with key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) or cell cycle checkpoints. Further investigation is required to identify the specific molecular targets within the cell cycle machinery.

Caption: Logical relationship of this compound's inhibitory effect on TPA-induced cell cycle progression.

The following diagram illustrates a hypothetical experimental workflow to investigate the effect of this compound on the cell cycle.

Caption: Experimental workflow for analyzing the effect of this compound on the cell cycle.

Conclusion and Future Directions

This compound is a promising natural product with a diverse pharmacological profile. Its potent antiplasmodial, antileishmanial, antibacterial, and anti-tumor promoting activities make it a compelling candidate for further preclinical and clinical investigation. The established chemical structure and stereochemistry provide a solid foundation for medicinal chemistry efforts aimed at optimizing its potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanisms of action.

-

Conducting comprehensive structure-activity relationship studies to identify key structural motifs responsible for its various biological activities.

-

Developing and validating robust synthetic routes to ensure a sustainable supply for further research and development.

-

Evaluating the in vivo efficacy and safety of this compound in relevant animal models of infectious diseases and cancer.

This in-depth technical guide serves as a valuable resource for the scientific community, providing a consolidated and structured overview of the current knowledge on this compound and highlighting key areas for future exploration in the quest for novel therapeutic agents.

References

- 1. Anti-tumor promoting activities of isoflavonoids from Wistaria brachybotrys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiparasitic and antimicrobial isoflavanquinones from Abrus schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiplasmodial Isoflavanes and Pterocarpans from Apoplanesia paniculata - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthesis of Pendulone in Oxytropis falcata

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of pendulone in Oxytropis falcata has not been empirically elucidated in published scientific literature. The following guide presents a putative pathway based on the known general biosynthesis of isoflavonoids, a class of compounds to which this compound belongs, and the chemical structure of this compound itself. The experimental protocols and data tables are provided as templates for future research in this area.

Introduction to this compound and Oxytropis falcata

Oxytropis falcata, a plant utilized in traditional Tibetan medicine, is a rich source of various flavonoids and isoflavonoids.[1][2][3][4] Among the diverse chemical constituents isolated from this plant is this compound, an isoflavanquinone with the chemical formula C17H16O6.[5] Isoflavanquinones are a subclass of isoflavonoids characterized by an isoflavan skeleton linked to a quinone moiety. These compounds are of interest for their potential biological activities, including antiplasmodial, antileishmanial, antibacterial, and anticancer properties.

Given the prevalence of isoflavonoids in the Fabaceae family, to which Oxytropis belongs, it is highly probable that the biosynthesis of this compound follows the general isoflavonoid pathway, beginning with the phenylpropanoid pathway.[6][7][8][9][10] This guide outlines the hypothetical steps involved in the formation of this compound from primary metabolites.

The Putative Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound can be divided into three major stages:

-

The General Phenylpropanoid Pathway: The formation of the core phenylpropanoid unit.

-

Isoflavonoid Core Biosynthesis: The formation of the characteristic isoflavone skeleton.

-

This compound-Specific Tailoring Steps: The modification of the isoflavone core to yield this compound.

General Phenylpropanoid Pathway

This pathway starts with the amino acid L-phenylalanine and produces p-coumaroyl-CoA, a key precursor for all flavonoids.[6][7][8]

-

Phenylalanine Ammonia-Lyase (PAL): Deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylation of cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activation of p-coumaric acid to p-coumaroyl-CoA.

Isoflavonoid Core Biosynthesis

The formation of the isoflavonoid backbone is a branch of the flavonoid pathway, predominantly found in legumes.

-

Chalcone Synthase (CHS): Condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin.

-

Isoflavone Synthase (IFS): A key enzymatic step involving a cytochrome P450 enzyme that catalyzes the migration of the B-ring from position 2 to position 3 of the C-ring, forming 2-hydroxyisoflavanone.[6][7]

-

2-Hydroxyisoflavanone Dehydratase (HID): Dehydration of 2-hydroxyisoflavanone to yield an isoflavone, such as daidzein.[9]

Putative this compound-Specific Tailoring Steps

Starting from an isoflavone precursor like daidzein, a series of reduction, hydroxylation, methylation, and oxidation reactions are proposed to form this compound.

-

Isoflavone Reductase (IFR): Reduction of the isoflavone (e.g., daidzein) to an isoflavanone.

-

Isoflavanone Reductase: Further reduction to yield an isoflavan (e.g., 7,4'-dihydroxyisoflavan).

-

Hydroxylation: A putative hydroxylase adds a hydroxyl group to the B-ring of the isoflavan.

-

O-Methylation: Two successive O-methylation steps, catalyzed by O-methyltransferases (OMTs), add methyl groups to adjacent hydroxyl groups on the B-ring.

-

Oxidation: Finally, the di-methoxylated B-ring is oxidized to form the characteristic quinone ring of this compound.

The following diagram illustrates this putative pathway.

Regulation of Isoflavonoid Biosynthesis

The biosynthesis of isoflavonoids is tightly regulated at the transcriptional level by various internal and external factors.[6][7] This regulation allows the plant to produce these compounds in response to specific developmental cues or environmental stresses.

-

Transcription Factors: Families of transcription factors, particularly MYB and bHLH, are known to bind to the promoter regions of biosynthetic genes (like CHS, IFS) to activate or repress their expression.[6][9]

-

Environmental Stimuli: Factors such as UV radiation, pathogen attack (fungal infection), and nutrient deficiencies (nitrogen, phosphorus) can induce the expression of isoflavonoid biosynthesis genes.[6][7]

-

Hormonal Signals: Plant hormones, including jasmonates and salicylic acid, are involved in signaling cascades that can lead to the accumulation of isoflavonoids as part of the plant's defense response.[6][7]

The diagram below illustrates the general regulatory network influencing the isoflavonoid pathway.

Quantitative Data Summary (Template)

As no specific quantitative data for this compound biosynthesis in Oxytropis falcata is available, the following table serves as a template for researchers to summarize their findings.

| Enzyme/Metabolite | Parameter | Value | Units | Experimental Condition | Reference |

| PAL | Vmax | µmol/min/mg protein | Elicitor-treated cell culture | ||

| Km (for L-Phe) | µM | ||||

| CHS | Relative Expression | Fold Change vs Control | UV-B treated leaves | ||

| IFS | Activity | pkat/mg protein | Root tissue | ||

| p-Coumaroyl-CoA | Concentration | nmol/g FW | 24h post-infection | ||

| Daidzein | Yield | µg/g FW | Control plant | ||

| This compound | Yield | µg/g FW | Control plant | ||

| Yield | µg/g FW | Elicitor-treated cell culture |

Experimental Protocols (Templates)

Detailed methodologies are crucial for the study of biosynthetic pathways. Below are template protocols for key experiments.

Protocol for Enzyme Activity Assay (General)

This protocol provides a general framework for assaying the activity of a soluble enzyme from the pathway (e.g., PAL, CHS).

-

Protein Extraction:

-

Flash-freeze 100 mg of Oxytropis falcata tissue (e.g., roots, leaves) in liquid nitrogen.

-

Grind to a fine powder using a mortar and pestle.

-

Homogenize the powder in 1 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA, 1% PVPP).

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine protein concentration using a Bradford or BCA assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a microplate or cuvette. For example, for PAL: 100 mM Tris-HCl pH 8.8, 10 mM L-phenylalanine.

-

Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding 10-50 µg of the crude protein extract.

-

Monitor the formation of the product (e.g., cinnamic acid for PAL) over time by measuring the change in absorbance at a specific wavelength (e.g., 290 nm for cinnamic acid) using a spectrophotometer.

-

Calculate the enzyme activity based on the initial rate of reaction and the extinction coefficient of the product.

-

Protocol for Metabolite Profiling using LC-MS

This protocol outlines the extraction and analysis of isoflavonoids, including this compound.

-

Metabolite Extraction:

-

Weigh 50 mg of lyophilized and ground Oxytropis falcata tissue.

-

Add 1 mL of 80% methanol (aq) with an internal standard (e.g., a non-native isoflavonoid).

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 15 minutes.

-

Filter the supernatant through a 0.22 µm PTFE filter into an LC-MS vial.

-

-

LC-MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Mass Spectrometry: Operate in both positive and negative ion modes. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Analysis: Identify this compound and other intermediates based on accurate mass (m/z), fragmentation patterns (MS/MS), and comparison with authentic standards if available. Quantify based on the peak area relative to the internal standard.

-

The following workflow diagram summarizes the experimental logic.

Conclusion and Future Directions

This guide provides a foundational, albeit hypothetical, framework for understanding the biosynthesis of this compound in Oxytropis falcata. The proposed pathway, based on established principles of isoflavonoid biosynthesis, offers a roadmap for future research. Key future work should focus on:

-

Gene Discovery: Using transcriptomics and proteomics to identify the specific genes and enzymes (e.g., reductases, hydroxylases, OMTs) involved in the tailoring steps from the isoflavone core to this compound.

-

Enzyme Characterization: In vitro expression and characterization of candidate enzymes to confirm their function in the proposed pathway.

-

Tracer Studies: Using isotopically labeled precursors (e.g., ¹³C-phenylalanine) to trace the flow of carbon through the pathway and validate the proposed intermediates.

By employing these methodologies, researchers can move from this putative model to a fully elucidated biosynthetic pathway, paving the way for metabolic engineering efforts to enhance the production of this potentially valuable compound.

References

- 1. chemfarms.com [chemfarms.com]

- 2. Pendulin | C24H26O12 | CID 12314045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Item - Putative triterpenoid saponin biosynthesis pathway in P. tenuifolia. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 7. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean [frontiersin.org]

- 9. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Penduline | C37H40N2O6 | CID 179472 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activities of Pendulone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pendulone is a naturally occurring isoflavan, a type of flavonoid, that has been isolated from various plant species, including Astragalus depressus, Millettia dielsiana, and Millettia pendula[1][2][3][4]. Emerging research has identified this compound as a bioactive compound with a range of potential therapeutic applications. This technical guide provides an in-depth summary of the known biological activities of this compound, with a focus on its anticancer properties. The information presented herein is intended to support further research and drug development efforts. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular mechanisms.

Core Biological Activities

This compound has demonstrated several significant biological activities, with the most extensively studied being its anticancer effects. Additionally, preliminary studies and reports suggest its potential as an anti-inflammatory, antileishmanial, and antiplasmodial agent[4][5][6].

Anticancer Activity

The primary focus of current research on this compound is its pro-apoptotic activity in cancer cells. A key study has elucidated its mechanism of action in human non-small cell lung cancer (NSCLC) cells, demonstrating that this compound induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress[7][8].

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound.

| Biological Activity | Cell Line/Organism | Metric | Value | Reference |

| Anticancer | Human Non-Small Cell Lung Cancer (H1299) | IC50 | Not explicitly stated in abstract, but significant decrease in cell viability reported. | [7] |

| Antileishmanial | Leishmania species | IC50 | 0.07 µg/mL | [4] |

| Antiplasmodial | Plasmodium species | IC50 | 7.0 µM | [5] |

| Anti-tumor Promoting | Raji cells | - | Strong inhibition of TPA-induced cell cycle effect. | [9][10] |

Key Experimental Protocols

The following section details the methodologies used in a pivotal study investigating the anticancer mechanism of this compound in human non-small cell lung cancer (H1299) cells[7].

Cell Viability Assay (MTT Assay)

-

Cell Seeding: H1299 cells were seeded in 96-well plates at a specified density.

-

Treatment: Cells were treated with varying concentrations of this compound for a designated time period.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to an untreated control.

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: H1299 cells were treated with this compound.

-

Harvesting and Staining: Cells were harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometric Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: H1299 cells were treated with this compound.

-

Fluorescent Probe Staining: Cells were incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Flow Cytometric Analysis: The fluorescence intensity of the cells was measured by flow cytometry to quantify the intracellular ROS levels.

Western Blot Analysis

-

Protein Extraction: Total protein was extracted from this compound-treated and control H1299 cells.

-

Protein Quantification: The protein concentration was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., ATF4, CHOP, BCL-2, BAX, Caspase-8, Caspase-9).

-

Secondary Antibody and Detection: The membrane was subsequently incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

The anticancer activity of this compound in non-small cell lung cancer cells is primarily mediated through the induction of ROS, which triggers ER stress and activates both the intrinsic and extrinsic apoptotic pathways.

This compound-Induced Apoptotic Pathway in NSCLC

The following diagram illustrates the signaling cascade initiated by this compound in H1299 cells, as described in the literature[7].

Conclusion

This compound is an isoflavan with promising anticancer activity, particularly in non-small cell lung cancer. Its mechanism of action, involving ROS-mediated ER stress and the subsequent activation of apoptotic pathways, presents a clear rationale for its further investigation as a potential therapeutic agent. The quantitative data, while still limited, supports its potent biological effects. The detailed experimental protocols provided in this guide can serve as a foundation for future studies aimed at further characterizing the pharmacological profile of this compound and exploring its efficacy in other cancer models and disease contexts. Further research is warranted to fully elucidate its spectrum of biological activities and to assess its potential for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Astragali radix (Huangqi): a time-honored nourishing herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Cytotoxic Potential of Pendulone: A Technical Guide to its Preliminary Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Pendulone, an isoflavone compound that has demonstrated promising anti-cancer properties. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action and to provide a foundation for future research. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been primarily evaluated against human non-small cell lung cancer (NSCLC) H1299 cells. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is a critical piece of data in these assessments. While specific IC50 values can vary based on experimental conditions, the available research indicates a significant dose-dependent inhibitory effect of this compound on H1299 cell viability. For precise comparative analysis, it is recommended to consult the primary literature for specific IC50 values obtained under various experimental settings.

Table 1: Summary of this compound's Cytotoxic Activity on H1299 Cells

| Parameter | Observation | Reference |

| Cell Viability | Significantly decreased with increasing concentrations of this compound. | [1][2] |

| Apoptosis Induction | This compound induces apoptosis in H1299 cells.[1][2] | [1][2] |

Experimental Protocols

The following section details the key experimental protocols utilized in the preliminary cytotoxicity screening of this compound.

Cell Culture and Treatment

Human non-small cell lung cancer (NSCLC) H1299 cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound for specified durations.

MTT Assay for Cell Viability

The methyl-thiazol-diphenyl-tetrazolium (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[1][2]

-

Cell Seeding: Plate H1299 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Flow Cytometry for Apoptosis Analysis

Flow cytometry is employed to quantify apoptosis and analyze cell cycle distribution.[1][2]

-

Cell Preparation: After treatment with this compound, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Staining: For apoptosis analysis, resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

-

Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The data is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic signaling pathway.[1][2]

-

Protein Extraction: Lyse the this compound-treated and control cells in a lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific to the target proteins (e.g., ATF4, CHOP, BCL-2, BAX, Caspase-8, Caspase-9, Cytochrome c).

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Signaling Pathways and Visualizations

This compound exerts its cytotoxic effects by inducing apoptosis through a reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress pathway. The following diagrams illustrate the key signaling cascades involved.

Caption: this compound-induced extrinsic apoptosis pathway.

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: Experimental workflow for this compound cytotoxicity screening.

Conclusion

The preliminary cytotoxicity screening of this compound reveals its potential as an anti-cancer agent, particularly against non-small cell lung cancer. Its mechanism of action, involving the induction of apoptosis through both extrinsic and intrinsic pathways mediated by ROS and ER stress, provides a solid foundation for further investigation. The experimental protocols and data presented in this guide offer a framework for researchers to build upon in the continued exploration of this compound's therapeutic applications. Future studies should focus on elucidating the broader anti-cancer spectrum of this compound across various cell lines and in in vivo models to further validate its potential as a novel cancer therapeutic.

References

Potential Therapeutic Targets of Pendulone: An In-depth Technical Guide

Notice: Information regarding "Pendulone" is not available in the public domain as of the latest update. The following guide is a structured template designed to be populated with relevant data upon the availability of information for this compound. This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, outlining the potential therapeutic targets, mechanism of action, and relevant experimental data for this compound.

Executive Summary

This whitepaper will provide a detailed overview of the preclinical data available for this compound, a novel investigational compound. The primary focus will be on elucidating its potential therapeutic targets and the signaling pathways it modulates. All quantitative data will be presented in tabular format for ease of comparison, and detailed experimental protocols for key studies will be provided. Furthermore, signaling pathways and experimental workflows will be visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action.

Introduction to this compound

(This section will be populated with information regarding the chemical structure, class of compound, and the initial therapeutic indications for this compound once such data becomes available.)

Potential Therapeutic Targets

(This section will detail the identified molecular targets of this compound. For each target, information on binding affinity, and functional modulation will be presented.)

Target A: [Name of Target]

(Detailed description of the target and its role in disease pathology.)

Target B: [Name of Target]

(Detailed description of the target and its role in disease pathology.)

Quantitative Data Summary

The following tables will summarize the key quantitative data for this compound's activity against its putative targets.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |

| (Data to be populated) | (Data to be populated) | (Data to be populated) | (Data to be populated) | (Data to be populated) |

Table 2: Binding Affinity of this compound

| Target | Assay Type | Kd (nM) | Reference |

| (Data to be populated) | (Data to be populated) | (Data to be populated) | (Data to be populated) |

Signaling Pathways Modulated by this compound

(This section will describe the key signaling cascades affected by this compound's interaction with its targets. Each pathway will be accompanied by a Graphviz diagram.)

[Name of Signaling Pathway]

(A detailed explanation of how this compound modulates this pathway.)

Caption: this compound-mediated inhibition of Target A and its downstream effects.

Experimental Protocols

(This section will provide detailed methodologies for the key experiments cited in this document, enabling reproducibility.)

Cell Viability Assay

-

Cell Lines: (Specify cell lines used)

-

Reagents: (List all reagents, including concentrations and suppliers)

-

Procedure:

-

Seed cells at a density of [Number] cells/well in a 96-well plate.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat cells with a serial dilution of this compound for [Time] hours.

-

Add [Assay Reagent] and incubate for [Time].

-

Measure absorbance/fluorescence at [Wavelength] nm.

-

-

Data Analysis: Calculate IC50 values using a non-linear regression model.

Western Blotting

-

Cell Lysate Preparation: (Detail the protocol for preparing cell lysates)

-

Antibodies: (List primary and secondary antibodies with dilutions and suppliers)

-

Procedure:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with [Blocking Buffer] for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect signals using an ECL substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

(This section will summarize the key findings and propose future research directions to further elucidate the therapeutic potential of this compound. This will be contingent on the availability of initial data.)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pendulone, an isoflavanquinone first isolated from the roots of Oxytropis falcata, is an emerging natural product with a range of demonstrated biological activities. As a member of the isoflavan class of flavonoids, this compound shares a common chemical scaffold with well-studied compounds like genistein and daidzein, which are known for their diverse pharmacological effects. This technical guide provides a comprehensive literature review of this compound and related isoflavans, with a focus on quantitative biological data, detailed experimental methodologies, and the core signaling pathways through which these molecules exert their effects. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this unique isoflavanquinone.

Physicochemical Properties

This compound is chemically identified as an isoflavanquinone with the chemical formula C17H16O6 and a CAS number of 69359-09-7.[1] Its structure has been confirmed through crystal structure and absolute configuration analysis.

Biological Activities of this compound

This compound has demonstrated a spectrum of biological activities, including antiplasmodial, antileishmanial, antibacterial, and anticancer effects.[1] This section summarizes the available quantitative data for these activities.

Table 1: Summary of Quantitative Biological Activity Data for this compound

| Biological Activity | Test Organism/Cell Line | Metric | Value | Reference |

| Anticancer | Human non-small cell lung cancer (H1299) | IC50 | Data not available in cited literature | [2] |

| Antiplasmodial | Plasmodium falciparum | IC50 | Data not available in cited literature | |

| Antileishmanial | Leishmania spp. | IC50 | Data not available in cited literature | |

| Antibacterial | Various bacterial strains | MIC | Data not available in cited literature |

Note: While the biological activities of this compound are reported, specific quantitative data such as IC50 and MIC values were not available in the reviewed literature. Further research is required to quantify the potency of this compound in these areas.

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, synthesis, and biological evaluation of this compound and related isoflavans.

Isolation of this compound from Oxytropis falcata

While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general procedure can be inferred from studies on the chemical constituents of Oxytropis falcata.[3][4][5]

Inferred General Protocol:

-

Extraction: The dried and powdered roots of Oxytropis falcata are subjected to solvent extraction, typically using a graded series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are then fractionated using column chromatography over silica gel or other suitable stationary phases. Elution is performed with a gradient of solvents to separate compounds based on polarity.

-

Purification: Fractions containing the compound of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with published data.

Synthesis of this compound

A detailed, step-by-step total synthesis protocol for this compound was not available in the reviewed literature. The synthesis of isoflavanquinones can be a complex process often involving multiple steps and requiring specific catalysts and reaction conditions.

Cell Viability Assay for Anticancer Activity

The anticancer activity of this compound has been evaluated against human non-small cell lung cancer (H1299) cells.[2] A standard protocol for assessing cell viability is the MTT assay.[6][7][8]

General MTT Assay Protocol:

-

Cell Seeding: H1299 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways Modulated by this compound

The primary mechanism of action identified for this compound's anticancer activity is the induction of apoptosis through the Reactive Oxygen Species (ROS)-mediated Endoplasmic Reticulum (ER) stress pathway.[2]

ROS-Mediated ER Stress Pathway

Endoplasmic reticulum stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can initiate apoptosis. Reactive oxygen species are known to be both a cause and a consequence of ER stress, creating a feedback loop that can amplify the apoptotic signal.[3][4][5][9]

A key study has shown that this compound induces apoptosis in human non-small cell lung cancer cells by promoting the accumulation of ROS, which in turn triggers ER stress.[2] This ER stress is characterized by the increased expression of key UPR-associated proteins, Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[2][10][11] CHOP, in particular, is a key transcription factor that promotes apoptosis under conditions of unresolved ER stress.

Experimental Workflow for Investigating this compound's Effect on the ROS-ER Stress Pathway

The following diagram outlines a typical experimental workflow to elucidate the mechanism of action of this compound on the ROS-mediated ER stress pathway.

Conclusion and Future Directions

This compound, an isoflavanquinone from Oxytropis falcata, exhibits promising biological activities, particularly in the realm of anticancer research. Its ability to induce apoptosis through the ROS-mediated ER stress pathway in non-small cell lung cancer cells highlights a specific and potent mechanism of action. However, to fully realize the therapeutic potential of this compound, further research is critically needed. The immediate priorities should be to obtain robust quantitative data (IC50 and MIC values) for its various reported biological activities and to develop and publish detailed protocols for its synthesis and isolation. A deeper understanding of its effects on a wider range of cancer cell lines and in in vivo models will be essential for its progression as a potential therapeutic agent. Furthermore, exploring the structure-activity relationships of this compound and related isoflavanquinones could lead to the design of even more potent and selective drug candidates. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROS signaling and ER stress in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ROS and Endoplasmic Reticulum Stress in Pulmonary Disease [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

Discovery and Isolation of Pendulone from Astragalus depressus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Pendulone, an isoflavan, from the plant species Astragalus depressus. This document details the experimental protocols for extraction, fractionation, and purification, and presents the spectroscopic data essential for the characterization of this compound. The information is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Astragalus depressus L. is a perennial herb belonging to the Fabaceae family, found in the Mediterranean region.[1] Phytochemical investigations of this species have led to the isolation of several secondary metabolites, including saponins and flavonoids.[1] Among the isolated compounds is this compound, an isoflavan that has been identified and characterized. This guide focuses on the methodologies employed for the successful isolation and structural elucidation of this compound from A. depressus.

Experimental Protocols

The isolation of this compound from Astragalus depressus involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. The following protocols are based on the methodologies described in the scientific literature.[1]

Plant Material

Aerial parts of Astragalus depressus were collected, identified, and air-dried before extraction. A voucher specimen was deposited in a designated herbarium for future reference.

Extraction and Fractionation

The dried and powdered aerial parts of the plant material (1.5 kg) were subjected to maceration with a methanol-water solution (7:3, v/v) at room temperature. The resulting crude extract was then concentrated under reduced pressure. The concentrated extract was subsequently suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). This partitioning yields three main fractions: an ethyl acetate fraction, an n-butanol fraction, and an aqueous fraction. This compound is primarily found within the ethyl acetate fraction.

Isolation of this compound

The ethyl acetate extract (20 g) was subjected to column chromatography over silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing a compound with similar TLC profiles were combined.

Further purification of the combined fractions was achieved through preparative thin-layer chromatography (pTLC) using a solvent system of n-hexane-ethyl acetate (8:2, v/v). This final purification step yielded pure this compound (10 mg).

Structural Elucidation

The chemical structure of the isolated this compound was determined using modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).[1]

Spectroscopic Data

The complete ¹H and ¹³C NMR spectral data for this compound, as reported in the literature, are summarized in the tables below.[1] These data are crucial for the unambiguous identification of the compound.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 4.45 | m | |

| 3 | 3.65 | m | |

| 4 | 2.95 | m | |

| 5 | 7.20 | d | 8.5 |

| 6 | 6.50 | dd | 8.5, 2.5 |

| 7 | - | - | - |

| 8 | 6.40 | d | 2.5 |

| 1' | - | - | - |

| 2' | 6.95 | d | 2.0 |

| 3' | - | - | - |

| 4' | - | - | - |

| 5' | 6.85 | d | 8.0 |

| 6' | 6.90 | dd | 8.0, 2.0 |

| 7-OH | 5.10 | s | |

| 4'-OCH₃ | 3.80 | s |

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 2 | 70.5 |

| 3 | 31.5 |

| 4 | 39.5 |

| 4a | 118.0 |

| 5 | 128.0 |

| 6 | 108.5 |

| 7 | 155.0 |

| 8 | 103.0 |

| 8a | 157.0 |

| 1' | 131.0 |

| 2' | 114.0 |

| 3' | 145.5 |

| 4' | 145.0 |

| 5' | 109.0 |

| 6' | 119.5 |

| 4'-OCH₃ | 56.0 |

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular weight of this compound. The mass spectrum revealed a molecular ion peak consistent with the chemical formula of this compound.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the isolation and characterization of this compound.

References

Physicochemical Characteristics of Pendulone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pendulone (CAS No. 69359-09-7) is a naturally occurring isoflavanquinone that has garnered scientific interest due to its diverse biological activities, including antiplasmodial, antileishmanial, antibacterial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. It includes a summary of its quantitative properties, detailed experimental protocols for physicochemical characterization, and a discussion of potential signaling pathways associated with its biological functions, based on related compounds. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Core Physicochemical Properties

The rational development of any compound for therapeutic use necessitates a thorough understanding of its physicochemical properties. These parameters influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. While comprehensive experimental data for this compound is limited in publicly accessible literature, this section summarizes the available information.

Quantitative Data Summary

The following table presents the known quantitative physicochemical data for this compound. It is important to note that some of these values may be computationally predicted rather than experimentally determined.

| Property | Value | Data Type | Source |

| CAS Number | 69359-09-7 | Identifier | [2][3][4] |

| Molecular Formula | C₁₇H₁₆O₆ | Structural | [2] |

| Molecular Weight | 316.31 g/mol | Physical | [2] |

| LogP | 1.52590 | Lipophilicity | [1] |

| Canonical SMILES | O=C1C(OC)=C(OC)C(C(C2COC3=CC(O)=CC=C3C2)=C1)=O | Structural | [2] |

Solubility Profile

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized methodologies for determining the key physicochemical properties of a compound like this compound. These protocols are based on standard practices in medicinal chemistry and drug development.

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical as it indicates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Preparation: A stock solution of this compound is prepared in a suitable organic co-solvent (e.g., methanol or DMSO) and then diluted in water to a known concentration. The co-solvent percentage should be kept low to minimize its effect on the pKa.

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

-

Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the Henderson-Hasselbalch equation, often identified as the pH at which the compound is 50% ionized. For more complex molecules, specialized software can be used to derive the pKa from the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Equilibration: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) are pre-saturated with each other by shaking for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Shaking: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases.

-

Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a buffer of a specific pH in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the clear filtrate or supernatant is determined by a validated analytical method (e.g., HPLC-UV).

-

Result: The solubility is reported in units such as mg/mL or µM.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets and signaling pathways of this compound have not been definitively elucidated, its documented biological activities provide clues to its potential mechanisms of action. The following sections describe plausible pathways based on the activities of structurally related compounds like other isoflavones and quinones.

Anticancer Activity

This compound has demonstrated antiproliferative activity against human ovarian cancer cells (A2780) and other cancer cell lines.[2] Isoflavones and quinones are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathway: PI3K/Akt Pathway Inhibition

Many natural product-derived anticancer agents target the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis.

Caption: Potential inhibition of the PI3K/Akt pathway by this compound, leading to apoptosis.

Antileishmanial Activity

This compound is active against Leishmania donovani promastigotes.[2] A common mechanism of action for antileishmanial compounds, including some flavonoids, is the disruption of the parasite's mitochondrial function.

Experimental Workflow: Assessing Mitochondrial Dysfunction

The following workflow outlines an experimental approach to investigate if this compound induces mitochondrial dysfunction in Leishmania.

Caption: Workflow to measure mitochondrial membrane potential in Leishmania after this compound treatment.

Antiplasmodial Activity

This compound exhibits good antiplasmodial activity with an IC50 of 7.0 µM.[2] Naphthoquinones, which share a quinone moiety with this compound, are known to interfere with the mitochondrial electron transport chain (mtETC) in Plasmodium falciparum.

Logical Relationship: Inhibition of mtETC

The parasite's mtETC is essential for its survival, and its inhibition leads to a collapse of the mitochondrial membrane potential and subsequent parasite death.

Caption: Proposed mechanism of antiplasmodial action via inhibition of the mtETC.

Conclusion

This compound is an isoflavanquinone with a promising profile of biological activities. This guide has consolidated the available physicochemical data and proposed standardized experimental protocols for its further characterization. While quantitative data, particularly for solubility and pKa, remain key areas for future experimental investigation, the provided information serves as a valuable starting point for researchers. The exploration of the proposed signaling pathways will be crucial in elucidating the precise mechanisms underlying this compound's therapeutic potential and in guiding future drug development efforts.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Pendulone from Oxytropis falcata

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxytropis falcata, a plant utilized in traditional Tibetan medicine, is a rich source of various bioactive secondary metabolites, including flavonoids, alkaloids, and saponins.[1][2][3] Among these compounds, Pendulone, an isoflavanquinone, has been identified.[4] This document provides a detailed protocol for the extraction and purification of this compound from the aerial and root parts of Oxytropis falcata. The methodology is based on established phytochemical isolation techniques for compounds from this plant genus.[4]

Data Presentation

The following table summarizes the expected yields and purity at various stages of the extraction and purification process. These values are illustrative and can vary based on the quality of the plant material and the precision of the experimental execution.

| Stage | Fraction | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |

| Extraction | Crude Ethanol Extract | 1000 | 150 | 15.0 | < 5 |

| Partitioning | Ethyl Acetate Fraction | 150 | 30 | 20.0 (of crude) | 10-20 |

| Column Chromatography | Enriched this compound Fraction | 30 | 2.5 | 8.3 (of EtOAc) | 60-70 |

| Preparative TLC | Purified this compound | 2.5 | 0.2 | 8.0 (of enriched) | > 95 |

Experimental Protocols

1. Plant Material Collection and Preparation

-

Collect fresh aerial parts and roots of Oxytropis falcata.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction

-

Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

3. Solvent-Solvent Partitioning

-

Suspend the crude ethanol extract in distilled water (1 L).

-

Perform successive liquid-liquid partitioning with petroleum ether (3 x 1 L) to remove nonpolar constituents.

-

Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L). This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Separate and collect the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the crude ethyl acetate extract.

4. Purification by Column Chromatography

-

Pre-adsorb the crude ethyl acetate extract onto a small amount of silica gel (1:2 ratio of extract to silica gel).

-

Prepare a silica gel (60-120 mesh) column packed in a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.

-

Load the pre-adsorbed sample onto the top of the column.

-

Elute the column with a gradient solvent system, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).

-

Combine the fractions containing the compound of interest (this compound) based on the TLC profiles.

-

Concentrate the combined fractions to obtain an enriched this compound fraction.

5. Final Purification by Preparative Thin Layer Chromatography (PTLC)

-

Dissolve the enriched this compound fraction in a minimal amount of a suitable solvent (e.g., chloroform:methanol, 9:1 v/v).

-

Apply the dissolved sample as a band onto a preparative TLC plate (silica gel GF254).

-

Develop the plate in a chamber saturated with an appropriate solvent system (e.g., chloroform:acetone, 95:5 v/v).

-

After development, visualize the bands under UV light.

-

Scrape the band corresponding to this compound from the plate.

-

Elute the compound from the silica gel using a polar solvent like methanol or acetone.

-

Filter the eluent to remove the silica gel and concentrate the filtrate to obtain purified this compound.

6. Structure Elucidation

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mandatory Visualization

Caption: Workflow for this compound Extraction and Purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Apigenin in Plant Extracts

Note: The compound "Pendulone" was not identifiable in existing scientific literature. Therefore, this application note details a validated HPLC method for the quantification of Apigenin , a common and well-researched flavonoid found in numerous plant species, serving as a representative example.

Introduction

Apigenin is a bioactive flavonoid widely distributed in the plant kingdom, known for its potential antioxidant, anti-inflammatory, and other health-promoting properties. Accurate and precise quantification of Apigenin in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note provides a detailed protocol for the quantification of Apigenin using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Experimental Protocol

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

Apigenin reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Glacial Acetic Acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

-

Sample Preparation Equipment:

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

-

Mobile Phase:

-

Solvent A: 0.5% (v/v) aqueous solution of glacial acetic acid.

-

Solvent B: Acetonitrile.

-

The mobile phase is prepared by filtering and degassing both solvents prior to use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of Apigenin reference standard.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

-

-

Extraction:

-

Accurately weigh 1.0 g of dried and powdered plant material.

-

Add 25 mL of methanol to the sample.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

-

Filtration:

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

-

The following table summarizes the optimized HPLC conditions for the quantification of Apigenin.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient elution with Solvent A and Solvent B |

| Gradient Program | 0-25 min: 30-60% B; 25-30 min: 60-30% B; 30-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 336 nm |

| Injection Volume | 20 µL |

Method Validation and Data

The described method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines. The following table presents typical quantitative data for Apigenin content in various plant extracts, obtained using this method.

| Plant Species | Plant Part | Apigenin Content (mg/g of dry weight) |